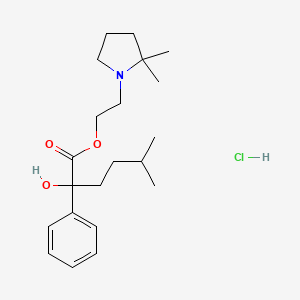
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrrolidine ring, a hydroxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the phenyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step may involve the use of oxidizing agents to introduce the hydroxy group at the desired position.
Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group may play a role in binding to receptors or enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate: Lacks the hydrochloride component.
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylpentanoate: Differs in the length of the carbon chain.
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylbutanoate: Has a shorter carbon chain.
Uniqueness
2-(2,2-Dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride component, which may enhance its solubility and stability in certain applications.
特性
CAS番号 |
2771-36-0 |
|---|---|
分子式 |
C21H34ClNO3 |
分子量 |
384.0 g/mol |
IUPAC名 |
2-(2,2-dimethylpyrrolidin-1-yl)ethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride |
InChI |
InChI=1S/C21H33NO3.ClH/c1-17(2)11-13-21(24,18-9-6-5-7-10-18)19(23)25-16-15-22-14-8-12-20(22,3)4;/h5-7,9-10,17,24H,8,11-16H2,1-4H3;1H |
InChIキー |
VUEWULRLKZWGSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C1=CC=CC=C1)(C(=O)OCCN2CCCC2(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















